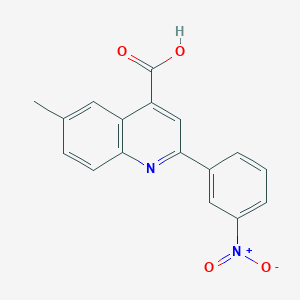

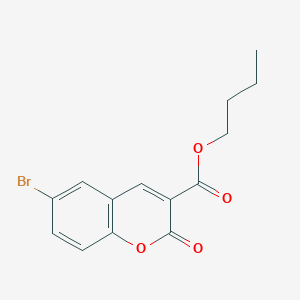

6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions, including nitration, condensation, and cyclization processes. For instance, Roberts et al. (1997) described the conversion of 2-amino-4-nitrophenol into nitroquinolines, which could potentially be applied to synthesize derivatives similar to 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid. They used a series of steps including nitration, protection of aldehyde function, and reduction of nitro groups to form tetrahydroquinolines, which then cyclized under acidic conditions to form pyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior. Studies on similar compounds, such as the work by Gotoh and Ishida (2009) on hydrogen-bonded structures of quinoline with chloro- and nitro-substituted benzoic acids, provide insight into the potential interactions and structural configurations of this compound. Their research highlights the importance of hydrogen bonding in stabilizing the molecular structure (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of pyrrolo[4,3,2-de]quinolines involves reductions, cyclizations, and substitutions, indicating the reactivity of such compounds under different conditions (Roberts et al., 1997).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research on the solid-state structures, like the work by Gotoh and Ishida (2009), sheds light on the crystalline configurations and potential physical properties of compounds like this compound (Gotoh & Ishida, 2009).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are defined by their reactivity in various chemical reactions. The synthesis and transformation processes described by Roberts et al. (1997) provide insight into the reactivity and chemical behavior of these compounds, indicating their potential for forming diverse derivatives and engaging in a range of chemical interactions (Roberts et al., 1997).

Applications De Recherche Scientifique

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores

A study by Padalkar and Sekar (2014) investigated the synthesis of azole-quinoline-based fluorophores, including compounds structurally related to 6-methyl-2-(3-nitrophenyl)-4-quinolinecarboxylic acid. The compounds exhibited dual emissions and large Stokes' shift emission patterns, depending on solvent polarity, highlighting their potential in photophysical applications and as stable fluorophores up to 300°C (Padalkar & Sekar, 2014).

Ruthenium Catalyzed Reduction of Nitroarenes and Azaaromatic Compounds

Watanabe et al. (1984) discussed the reduction of various nitroarenes, including those structurally similar to the compound of interest, using formic acid and a ruthenium catalyst. The study demonstrated the versatility of this approach for hydrogenating heterocyclic compounds such as quinoline, showcasing its relevance in synthetic chemistry (Watanabe et al., 1984).

Synthesis of Coumarins by Nucleophilic Denitrocyclization Reaction

Oda et al. (1987) explored the synthesis of coumarins through denitrocyclization reactions involving quinoline and nitrophenyl precursors. This research contributes to the understanding of the chemical reactivity of nitrophenyl-substituted quinolines and their potential in synthesizing coumarins (Oda et al., 1987).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(8-11)19(22)23/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBWCVOLRNFOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)